N-p-Methylphenyl-1-deoxy-D-fructosylamine
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Overview
Description
N-p-Methylphenyl-1-deoxy-D-fructosylamine: is a chemical compound with the molecular formula C13H18N2O6 and a molecular weight of 298.2918 g/mol It is known for its unique structure, which includes a fructosylamine backbone linked to a p-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Methylphenyl-1-deoxy-D-fructosylamine typically involves the reaction of D-fructose with p-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the fructosylamine bond . The process may involve steps such as:
Mixing D-fructose and p-methylphenylamine: in a suitable solvent.
Heating the mixture: to promote the reaction.
Purification: of the product using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-p-Methylphenyl-1-deoxy-D-fructosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives , while reduction could produce amines .
Scientific Research Applications
N-p-Methylphenyl-1-deoxy-D-fructosylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-p-Methylphenyl-1-deoxy-D-fructosylamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in metabolic processes or therapeutic actions .
Comparison with Similar Compounds
Similar Compounds
- N-p-Methylphenyl-1-deoxy-D-glucosylamine
- N-p-Methylphenyl-1-deoxy-D-mannosylamine
- N-p-Methylphenyl-1-deoxy-D-galactosylamine
Uniqueness
N-p-Methylphenyl-1-deoxy-D-fructosylamine is unique due to its specific fructosylamine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological systems, making it valuable for targeted applications .
Properties
CAS No. |
90866-04-9 |
---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(3S,4R,5R)-2-[(4-methylanilino)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C13H19NO5/c1-8-2-4-9(5-3-8)14-7-13(18)12(17)11(16)10(15)6-19-13/h2-5,10-12,14-18H,6-7H2,1H3/t10-,11-,12+,13?/m1/s1 |
InChI Key |
WOCHALJRKPARRT-FKJOKYEKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC2([C@H]([C@@H]([C@@H](CO2)O)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2(C(C(C(CO2)O)O)O)O |
Origin of Product |
United States |
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